Cas no 923212-06-0 (N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide)

N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide is a synthetic organic compound featuring a chromen-4-one core linked to a benzamide moiety via a 2-ethoxyphenyl substituent. This structure imparts potential biological activity, particularly in pharmaceutical and agrochemical research, due to its flavonoid-like framework. The compound’s key advantages include its well-defined molecular architecture, which allows for precise modification to optimize physicochemical properties and binding affinity. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in synthetic applications. Researchers value this compound for its potential as a scaffold in drug discovery, particularly for targeting enzymes or receptors associated with inflammation or oxidative stress pathways.
N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide structure
923212-06-0 structure
Product Name:N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide
CAS No:923212-06-0
MF:C24H19NO4
MW:385.411966562271
CID:6111667
PubChem ID:18568867
Update Time:2025-10-28

N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide
    • N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]benzamide
    • SR-01000911032-1
    • 923212-06-0
    • N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
    • N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)benzamide
    • F2212-0148
    • AKOS001955595
    • SR-01000911032
    • Inchi: 1S/C24H19NO4/c1-2-28-21-11-7-6-10-19(21)23-15-20(26)18-13-12-17(14-22(18)29-23)25-24(27)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,25,27)
    • InChI Key: XMDVETLQKCGBJJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2OC(C3=CC=CC=C3OCC)=CC(=O)C=2C=C1)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 385.13140809g/mol
  • Monoisotopic Mass: 385.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 64.6Ų

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N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide Related Literature

Additional information on N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide

Comprehensive Overview of N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide (CAS No. 923212-06-0)

N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide (CAS No. 923212-06-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. This compound, characterized by its chromene and benzamide moieties, exhibits unique chemical properties that make it a subject of interest for researchers exploring novel bioactive molecules. The presence of an ethoxyphenyl group further enhances its versatility, enabling interactions with various biological targets.

In the context of current scientific trends, N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide aligns with the growing demand for small-molecule modulators in drug discovery. Researchers are particularly intrigued by its potential role in enzyme inhibition and receptor binding, which are hot topics in the development of therapeutics for chronic diseases. The compound's chromen-4-one core is structurally similar to flavonoids, a class of compounds widely studied for their antioxidant and anti-inflammatory properties.

The synthesis of CAS No. 923212-06-0 involves multi-step organic reactions, often starting with the condensation of 2-hydroxyacetophenone derivatives with benzoyl chloride analogs. Recent advancements in green chemistry have prompted researchers to explore eco-friendly synthetic routes for such compounds, addressing the global push for sustainable practices in chemical manufacturing. This aligns with frequent search queries like "green synthesis of chromene derivatives" and "sustainable drug discovery."

From a structural perspective, the 4-oxo-4H-chromene scaffold in N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide contributes to its planar geometry, which is crucial for π-π stacking interactions in molecular recognition processes. This feature is particularly relevant in the design of kinase inhibitors, a highly searched topic in medicinal chemistry forums. The compound's lipophilicity, influenced by the ethoxy and benzamide groups, also makes it a candidate for studies on blood-brain barrier permeability—a key consideration in central nervous system drug development.

Analytical characterization of 923212-06-0 typically employs techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods are frequently discussed in online platforms where researchers seek "compound purity verification methods" or "structural elucidation best practices." The compound's stability under various pH conditions has also been a subject of investigation, particularly for formulation scientists interested in oral bioavailability enhancement strategies.

In material science applications, the conjugated system of N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide has shown promise in organic electronics. Its ability to participate in charge-transfer complexes makes it relevant to emerging technologies like organic photovoltaics and OLEDs—topics that consistently trend in scientific search engines. The ethoxyphenyl substituent may further influence the compound's solubility and film-forming properties, important parameters for device fabrication.

Safety evaluations of CAS 923212-06-0 indicate that it requires standard laboratory precautions, with no extraordinary hazards reported in literature. This distinguishes it from many heterocyclic compounds that often raise safety concerns among researchers searching for "low-toxicity research chemicals." Proper handling includes the use of personal protective equipment and adequate ventilation, as would be recommended for any fine chemical.

The commercial availability of N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide through specialty chemical suppliers has facilitated its adoption in various research programs. Procurement discussions often center around "high-purity research compounds" and "custom synthesis services," reflecting the compound's niche but growing market presence. Its price point typically reflects the complexity of its synthesis and the purity grade required for specific applications.

Looking forward, the scientific community anticipates expanded research into the structure-activity relationships of 923212-06-0 derivatives. This aligns with the broader interest in molecular hybridization strategies, where combining pharmacophores from different bioactive compounds can yield novel therapeutics. The compound's modular structure lends itself well to such medicinal chemistry optimization efforts, potentially addressing search trends related to "next-generation drug scaffolds."

In conclusion, N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylbenzamide represents an intriguing case study at the intersection of synthetic chemistry and applied research. Its dual relevance to pharmaceutical development and advanced materials ensures continued interest from both academic and industrial researchers. As investigation into its properties deepens, this compound may well emerge as a key player in addressing some of modern science's most pressing challenges, from targeted therapies to sustainable energy solutions.

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